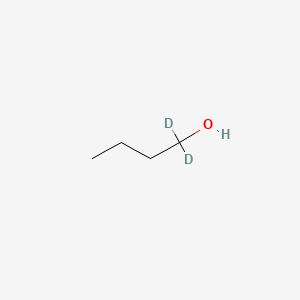
1,1-Dideuteriobutan-1-ol
描述
1,1-Dideuteriobutan-1-ol: is a deuterated analog of butan-1-ol, where two hydrogen atoms at the first carbon position are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in mechanistic studies and isotopic labeling experiments.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dideuteriobutan-1-ol can be synthesized through the reduction of 1,1-dideuteriobutanal using deuterium gas in the presence of a suitable catalyst. Another method involves the deuteration of butan-1-ol using deuterium oxide (D₂O) in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,1-dideuteriobutanal. The process requires precise control of reaction conditions to ensure high yield and purity of the deuterated product.
化学反应分析
Types of Reactions: 1,1-Dideuteriobutan-1-ol undergoes various chemical reactions similar to those of butan-1-ol, including:
Oxidation: It can be oxidized to 1,1-dideuteriobutanal and further to 1,1-dideuteriobutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1,1-dideuteriobutane using strong reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as 1,1-dideuteriobutyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), sodium hydroxide (NaOH).
Major Products:
Oxidation: 1,1-Dideuteriobutanal, 1,1-Dideuteriobutanoic acid.
Reduction: 1,1-Dideuteriobutane.
Substitution: 1,1-Dideuteriobutyl halides.
科学研究应用
Chemistry: 1,1-Dideuteriobutan-1-ol is used as an isotopic tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms by tracking the incorporation and transformation of deuterium-labeled compounds.
Medicine: It is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the synthesis of deuterated compounds, which are valuable in various applications, including materials science and the development of new pharmaceuticals.
作用机制
The mechanism of action of 1,1-dideuteriobutan-1-ol involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond dissociation energies and reaction kinetics.
Molecular Targets and Pathways: In enzymatic reactions, this compound can be used to probe the active sites of enzymes and the specific steps in catalytic cycles. The presence of deuterium can alter the rate-determining steps, providing insights into the reaction mechanisms.
相似化合物的比较
Butan-1-ol: The non-deuterated analog of 1,1-dideuteriobutan-1-ol.
1,1-Dideuteriobutane: A fully reduced form of this compound.
1,1-Dideuteriobutanal: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable for isotopic labeling studies, allowing researchers to trace the movement and transformation of molecules in complex systems. The kinetic isotope effect also makes it a powerful tool for studying reaction mechanisms and enzyme kinetics.
属性
IUPAC Name |
1,1-dideuteriobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-APZFVMQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


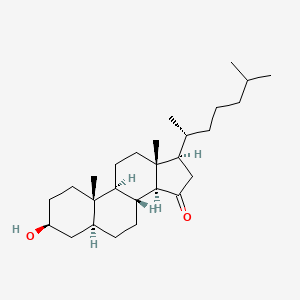
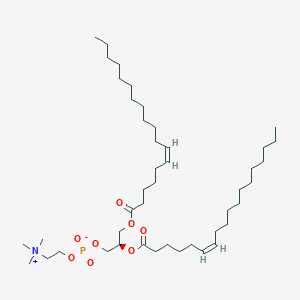
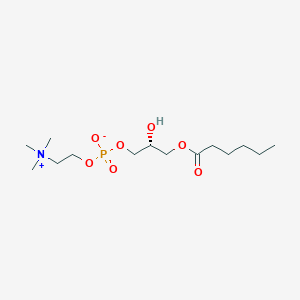
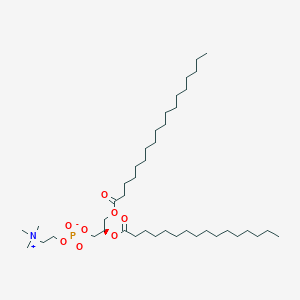
![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)
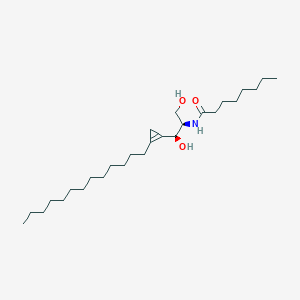
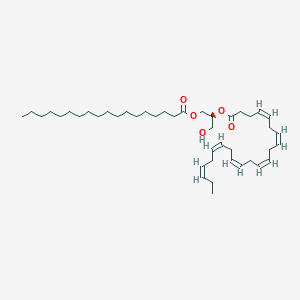
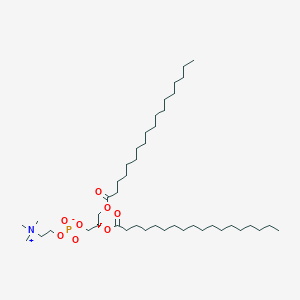
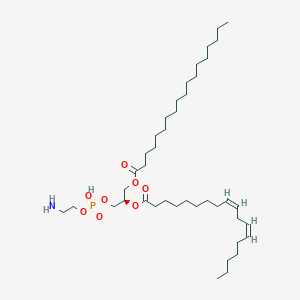
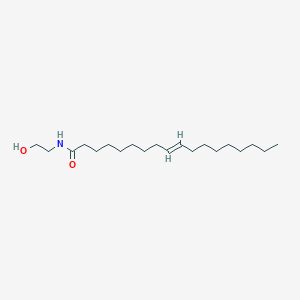
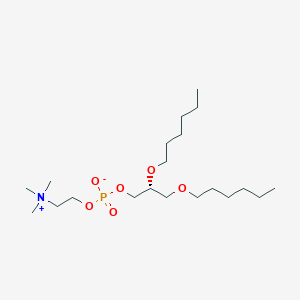
![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)
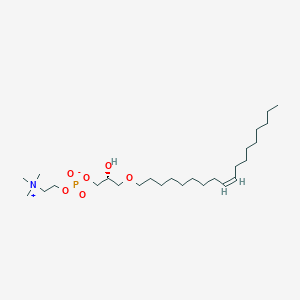
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)
